Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including antiviral, anticonvulsant, and kinase-inhibitory properties . The presence of bromine and iodine at positions 6 and 8, respectively, introduces steric bulk and electronic effects that influence reactivity, solubility, and binding interactions. Below, we compare it with structurally similar analogues to elucidate substituent effects.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRIXJJMGWWFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Radical Reactions: These are commonly used for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Biological Research: The compound is studied for its potential as a central nervous system (CNS) agent, acting as a sedative, anticonvulsant, anxiolytic, and hypnotic.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes or pathways essential for bacterial survival . In CNS applications, it may interact with neurotransmitter receptors to exert its sedative and anxiolytic effects .
Comparison with Similar Compounds
Substituent Variation at Positions 6 and 8
The substitution pattern on the imidazo[1,2-a]pyridine core significantly impacts physicochemical and biological properties. Key analogues include:
*Calculated based on isotopic masses.
Key Observations:
- Halogen Effects : The iodo substituent in the target compound increases molecular weight and polarizability compared to bromo- or fluoro-substituted analogues. Iodine’s larger atomic radius may hinder synthetic yields due to steric challenges, though direct yield data for the target compound are unavailable .
- Methyl Substitution : The 6-methyl group in 8-bromo-6-methyl derivatives improves lipophilicity, which may enhance membrane permeability in drug design .
Physicochemical Properties
- Solubility: Bromo and iodo substituents reduce aqueous solubility compared to methyl or amino groups. For instance, the 8-fluoro analogue (287.09 g/mol) may exhibit better solubility than the iodo derivative due to lower molecular weight and polarity .
- Crystallography: Halogenated imidazo[1,2-a]pyridines often form planar structures with hydrogen-bonding networks, as seen in the crystal structure of 8-amino-6-bromo derivatives .
Biological Activity
Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Overview of this compound
Chemical Properties:
- IUPAC Name: this compound
- CAS Number: 1296223-95-4
- Molecular Formula: C10H8BrI N2O2
- Molecular Weight: 269.09 g/mol
This compound is characterized by a heterocyclic structure that includes both bromine and iodine substituents, which are pivotal for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several methods:
- Radical Reactions: Utilizing transition metal catalysis to facilitate the formation of the imidazo[1,2-a]pyridine scaffold.
- Metal-Free Oxidation: Employing oxidizing agents in the absence of metals to modify the compound's functional groups.
- Photocatalysis Strategies: Using light to drive chemical reactions that yield this compound.
These methods enable the functionalization of the imidazo[1,2-a]pyridine framework, enhancing its pharmacological potential .
Biological Activity
This compound exhibits a range of biological activities:
1. Antimicrobial Activity:
Research indicates that this compound shows potential against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its mechanism likely involves inhibiting specific enzymes essential for Mycobacterium tuberculosis survival .
2. CNS Activity:
The compound has been studied for its effects on the central nervous system (CNS), demonstrating properties such as:
- Sedative Effects
- Anticonvulsant Activity
- Anxiolytic Properties
These activities suggest potential therapeutic applications in treating anxiety disorders and epilepsy .
3. Enzyme Inhibition:
Preliminary studies indicate that this compound may inhibit cholinesterase enzymes. This inhibition could have implications in neurodegenerative diseases where cholinergic signaling is disrupted .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- It may inhibit the growth of bacterial cells by targeting critical metabolic pathways.
- In CNS applications, it likely modulates neurotransmitter levels by interacting with receptors or enzymes involved in neurotransmission .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | IUPAC Name | Biological Activity |
|---|---|---|
| Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate | Ethyl 6-chloroimidazo[1,2-a]pyridine | Antimicrobial |
| 6-Bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | Ethyl 7-fluoroimidazo[1,2-a]pyridine | CNS activity |
The presence of different halogen substituents can significantly influence the biological activity and reactivity of these compounds. For instance, bromine and iodine atoms enhance antimicrobial potency compared to chlorine .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Case Study 1: Antitubercular Activity
A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antitubercular activity in vitro against MDR-TB strains. The study emphasized the importance of structural modifications for enhancing efficacy .
Case Study 2: CNS Effects
Another investigation assessed the anxiolytic effects of similar compounds in animal models. Results indicated a dose-dependent reduction in anxiety-like behaviors when administered prior to stress-inducing stimuli .
Q & A
Q. Table 1: Representative Synthetic Conditions
How is the compound characterized structurally?
Basic
X-ray crystallography is the gold standard for structural elucidation. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 8.366 Å, b = 11.842 Å have been reported for analogous bromo-imidazopyridines . Complementary techniques include:
- NMR spectroscopy : H/C NMR to confirm substituent positions (e.g., ethyl ester at δ ~4.3 ppm, aromatic protons at δ ~7–9 ppm) .
- Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 425.89 for C₁₀H₈BrIN₂O₂).
How can reaction conditions be optimized to improve yield and purity?
Advanced
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity for iodination vs. ethanol for cyclization .
- Catalyst use : Transition metals (e.g., CuI) for Ullmann-type coupling to introduce iodine .
- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) to separate halogenated byproducts.
Data Contradiction Note : Yields for bromo/iodo derivatives vary (65% for bromo vs. ~40% for iodo analogs in similar scaffolds ), likely due to steric and electronic effects of heavier halogens.
What strategies functionalize the imidazo[1,2-a]pyridine core for biological activity?
Q. Advanced
- Nucleophilic substitution : Bromine at C6 can be replaced with amines, thiols, or alkoxides under Pd catalysis .
- Hydrazide coupling : React the ethyl ester with hydrazine to form carbohydrazides for antimicrobial testing .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at C8 (iodo site) .
Q. Table 2: Functionalization Examples
| Reaction Type | Reagents/Conditions | Application | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Anticancer derivatives | |
| Hydrazide Formation | Hydrazine hydrate, EtOH, reflux | Antimicrobial scaffolds |
How do computational studies aid in understanding electronic properties?
Advanced
DFT calculations analyze frontier molecular orbitals (FMOs) to predict reactivity. For example:
- NBO analysis : Reveals hyperconjugative interactions stabilizing the imidazo[1,2-a]pyridine ring .
- NLO properties : Polarizability and dipole moments guide material science applications .
Key Insight : Electron-withdrawing halogens (Br, I) reduce HOMO-LUMO gaps, enhancing electrophilic reactivity at C3 and C8 positions .
How to resolve contradictions in reported biological activities?
Advanced
Discrepancies in biological data (e.g., antiparasitic vs. anticancer activity) arise from:
- Structural variations : Minor substituent changes (e.g., Br vs. I) alter target binding .
- Assay conditions : Varying cell lines (e.g., Staphylococcus aureus vs. A549 lung cancer) and concentrations.
Methodological Recommendation : Perform parallel SAR studies under standardized assays to isolate substituent effects .
What analytical techniques validate purity and structure?
Q. Methodological
- HPLC : Purity >95% with C18 columns (MeCN/H₂O mobile phase) .
- Elemental analysis : Confirm C, H, N, Br, I percentages within ±0.4% theoretical .
- Single-crystal XRD : Resolve halogen positional disorder (critical for iodine-containing analogs) .
How to design SAR studies for derivatives?
Q. Methodological
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
